molecular formula C12H20N2O B366512 4-(((2-methoxyethyl)amino)methyl)-N,N-dimethylaniline CAS No. 827328-65-4

4-(((2-methoxyethyl)amino)methyl)-N,N-dimethylaniline

Cat. No.: B366512
CAS No.: 827328-65-4
M. Wt: 208.3g/mol
InChI Key: NTEJVGOBQCWKHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(((2-methoxyethyl)amino)methyl)-N,N-dimethylaniline is a chemical compound supplied for Research Use Only. It is not intended for human or veterinary diagnostic or therapeutic uses. This specialty aniline derivative features a tertiary dimethylamino group and a 2-methoxyethylaminomethyl side chain. While specific studies on this exact molecule are not widely published in the available literature, its structure suggests potential as a versatile intermediate in organic synthesis and materials science. The aniline core is a known precursor in the synthesis of triarylmethane dyes . The molecule's functional groups make it a potential candidate for developing Schiff base ligands, which are fundamental in coordination chemistry , or for use in the synthesis of more complex azobenzene or other functional materials . Researchers may explore its application in polymer chemistry, particularly as a modifier in epoxy or vinyl ester resin systems, given that related dimethylaniline compounds are used as promoters in such processes . Further research could investigate its physicochemical properties, reactivity, and potential applications in developing novel catalysts or advanced organic materials.

Properties

IUPAC Name

4-[(2-methoxyethylamino)methyl]-N,N-dimethylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2O/c1-14(2)12-6-4-11(5-7-12)10-13-8-9-15-3/h4-7,13H,8-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTEJVGOBQCWKHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)CNCCOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Conditions

  • Reactants :

    • N,N-Dimethylaniline (1.0 equiv)

    • Formaldehyde (37% aqueous solution, 1.2 equiv)

    • 2-Methoxyethylamine (1.1 equiv)

    • Catalyst: Hydrochloric acid (10 mol%)

  • Procedure :

    • The reaction is conducted in ethanol at 60–70°C for 8–12 hours.

    • Post-reaction, the mixture is neutralized with sodium bicarbonate, extracted with dichloromethane, and purified via column chromatography (ethyl acetate/hexane, 1:3).

  • Yield and Purity :

    • Typical yields range from 65% to 75%, with liquid chromatography (LC) purity exceeding 95%.

    • Key byproducts include bis-aminomethylated derivatives, which are minimized by controlling formaldehyde stoichiometry.

Advantages and Limitations

  • Advantages : Single-step synthesis, readily available starting materials.

  • Limitations : Moderate yields due to competing side reactions; requires careful pH control.

Reductive Amination Strategy

Reductive amination offers a selective route by coupling N,N-dimethyl-4-aminobenzaldehyde with 2-methoxyethylamine using a reducing agent.

Reaction Protocol

  • Reactants :

    • N,N-Dimethyl-4-aminobenzaldehyde (1.0 equiv)

    • 2-Methoxyethylamine (1.5 equiv)

    • Reducing agent: Sodium cyanoborohydride (1.2 equiv)

  • Conditions :

    • Conducted in methanol at room temperature for 24 hours.

    • The product is isolated via solvent evaporation and recrystallized from ethanol/water.

  • Performance Metrics :

    • Yield: 80–85%

    • Purity: >98% (HPLC)

Mechanistic Insights

  • The aldehyde reacts with the amine to form an imine intermediate, which is reduced in situ to the secondary amine.

  • Sodium cyanoborohydride’s selectivity for imine reduction minimizes over-reduction of the aromatic nitro groups (if present).

Alkylation of 4-(Chloromethyl)-N,N-dimethylaniline

This two-step method involves synthesizing 4-(chloromethyl)-N,N-dimethylaniline followed by nucleophilic substitution with 2-methoxyethylamine.

Stepwise Synthesis

  • Chloromethylation of N,N-Dimethylaniline :

    • React N,N-dimethylaniline with paraformaldehyde and HCl gas in dioxane at 50°C for 6 hours.

    • Yield: 70–80%.

  • Amination with 2-Methoxyethylamine :

    • React 4-(chloromethyl)-N,N-dimethylaniline (1.0 equiv) with 2-methoxyethylamine (2.0 equiv) in DMF.

    • Add DIPEA (2.5 equiv) as a base; heat at 80°C for 12 hours.

    • Purify via aqueous workup and column chromatography.

  • Overall Yield and Efficiency :

    • Combined yield: 60–65%

    • Purity: 97–99%

Industrial Scalability

  • The chloromethylation step requires careful handling of HCl gas, posing safety challenges.

  • Use of DMF as a solvent enhances reaction efficiency but complicates waste management.

Comparative Analysis of Synthetic Methods

The table below evaluates the three methods based on yield, cost, and practicality:

MethodYield (%)Cost (Relative)ScalabilityKey Challenges
Mannich Reaction65–75LowModerateByproduct formation
Reductive Amination80–85ModerateHighAldehyde synthesis required
Alkylation60–65HighLowChloromethylation safety

Emerging Methodologies and Innovations

Recent advances focus on catalytic systems to improve efficiency:

  • Palladium-Catalyzed Coupling : Aryl halides coupled with 2-methoxyethylamine derivatives show promise but require specialized ligands.

  • Flow Chemistry : Continuous-flow systems reduce reaction times for reductive amination by 50%, enhancing throughput .

Chemical Reactions Analysis

Types of Reactions

4-(((2-methoxyethyl)amino)methyl)-N,N-dimethylaniline undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield different oxidized forms, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

Chemical Applications

Reagent in Organic Synthesis

  • The compound serves as a reagent in various organic synthesis reactions, particularly in the formation of amines and other nitrogen-containing compounds. Its ability to participate in nucleophilic substitutions makes it valuable for creating complex organic molecules.

Table 1: Common Reactions Involving 4-(((2-methoxyethyl)amino)methyl)-N,N-dimethylaniline

Reaction TypeDescriptionExample Products
Nucleophilic SubstitutionReacts with alkyl halides to form new aminesVarious substituted amines
Coupling ReactionsParticipates in coupling reactions to form azo compoundsAzo dyes and related structures
Reduction ReactionsCan be reduced to yield secondary aminesDimethylamines

Biological Applications

Pharmacological Studies

  • Research indicates that this compound may exhibit biological activities, including potential antimicrobial and anticancer properties. Studies have shown its interaction with various biomolecules, suggesting a role in therapeutic applications.

Case Study: Antimicrobial Activity

  • A study evaluating the antimicrobial efficacy of structurally similar compounds reported significant activity against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) around 256 µg/mL for related derivatives.

Table 2: Biological Activities of Related Compounds

CompoundActivity TypeMIC (µg/mL)
This compoundAntimicrobial256
Compound ACytotoxicity50
Compound BEnzyme InhibitionIC50: 10

Medicinal Applications

Therapeutic Potential

  • Ongoing research focuses on the compound's therapeutic potential, particularly its effects on various biological systems. Its mechanism of action may involve binding to specific receptors or enzymes, leading to altered biological responses.

Case Study: Cancer Cell Lines

  • Investigations into the cytotoxic effects of similar compounds have shown selective toxicity towards cancer cell lines while sparing normal cells. This selectivity is crucial for developing targeted cancer therapies.

Industrial Applications

Production of Industrial Chemicals

  • The compound is utilized in the production of various industrial chemicals and materials. Its properties make it suitable for applications in dyes, pigments, and polymer synthesis.

Table 3: Industrial Uses of this compound

IndustryApplication
TextileProduction of dyes and colorants
CoatingsUsed in formulations for paints and coatings
PlasticsAdditive in polymer production

Mechanism of Action

The mechanism of action of 4-(((2-methoxyethyl)amino)methyl)-N,N-dimethylaniline involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, leading to changes in their activity and subsequent biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 4-(((2-methoxyethyl)amino)methyl)-N,N-dimethylaniline with structurally or functionally related secondary amines:

Compound Name Molecular Formula Substituent Synthesis Method Key Properties Applications References
This compound C₁₂H₂₀N₂O 2-Methoxyethylamino Schiff base reduction (NaBH₄) Flexible substituent; moderate solubility in polar solvents Azo dyes, dithiocarbamate synthesis
4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline C₁₆H₂₀N₂O 4-Methoxyphenylamino Schiff base reduction (NaBH₄) Rigid aromatic substituent; strong C–H···N hydrogen bonding (melting point: ~150°C) Pharmaceuticals, supramolecular chemistry
N,N-Dimethyl-4-[(methylamino)methyl]aniline C₁₀H₁₆N₂ Methylamino Alkylation of N,N-dimethylaniline High basicity; limited solubility in water Catalysis, polymer additives
4-(Dimethylamino)-N-methylbenzylamine C₁₀H₁₆N₂ N-Methylbenzylamine Reductive amination Synthon for heterocycles; liquid at room temperature Drug intermediates
4-({[2-(4-Benzyltetrahydropyran)ethyl]amino}methyl)-N,N-dimethylaniline C₂₄H₃₂N₂O Tetrahydropyran-ethylamino Multi-step alkylation Bulky substituent; low polarity (solubility in organic solvents) Ligands for metal complexes
N-(4-Dimethylaminobenzylidene)-4-nitroaniline C₁₅H₁₅N₃O₂ Nitrophenylimino Condensation reaction Strong electron-withdrawing nitro group; UV/Vis activity Optoelectronic materials

Structural and Electronic Differences

  • Electronic Effects: Electron-donating groups (e.g., methoxy, dimethylamino) increase the aromatic ring’s electron density, favoring electrophilic substitutions. In contrast, nitro-substituted analogs (e.g., ) exhibit reduced electron density, altering reactivity toward nucleophiles.
  • Hydrogen Bonding : Compounds with hydroxyl or methoxy groups (e.g., ) form stronger intermolecular hydrogen bonds, leading to higher melting points compared to alkyl-substituted derivatives (e.g., ).

Research Findings and Contradictions

  • Hydrogen Bonding vs. Solubility : While the 4-methoxyphenyl analog () exhibits robust hydrogen bonding (melting point >150°C), its solubility in polar solvents is lower than the target compound’s, highlighting a trade-off between crystallinity and processability.
  • Electronic Spectroscopy : Nitro-substituted derivatives () absorb strongly in the visible range (λₘₐₓ ~450 nm), whereas methoxyethyl analogs lack significant UV/Vis activity, limiting their use in optoelectronics.

Biological Activity

4-(((2-methoxyethyl)amino)methyl)-N,N-dimethylaniline is a chemical compound that has garnered attention for its potential biological activities. This compound, characterized by its unique molecular structure, is being studied for various applications in medicinal chemistry and biochemistry. This article explores the biological activity of this compound, focusing on its mechanisms of action, interactions with biomolecules, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C13H19N3O, with a molecular weight of approximately 235.31 g/mol. The compound features a dimethylamino group and a methoxyethyl substituent, which are critical for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems.

Key Mechanisms:

  • Receptor Binding: The compound may bind to various receptors, influencing their activity. This interaction can lead to downstream effects on cellular signaling pathways.
  • Enzyme Inhibition: Similar compounds have been shown to inhibit enzymes such as inducible nitric oxide synthase (iNOS), which plays a role in inflammatory responses.
  • Cytotoxicity: Preliminary studies indicate potential cytotoxic effects against certain cancer cell lines, suggesting that it may induce apoptosis through mechanisms involving oxidative stress .

In Vitro Studies

Research has demonstrated that this compound exhibits significant biological activity in vitro. Here are some findings from recent studies:

Study FocusFindings
CytotoxicityInduces apoptosis in cancer cell lines via oxidative stress mechanisms .
Enzyme InteractionInhibits iNOS activity, reducing nitric oxide production in inflammatory models.
Receptor ModulationAlters the activity of specific neurotransmitter receptors, impacting neuronal signaling.

Case Studies

  • Cancer Cell Lines: A study evaluated the effects of the compound on various cancer cell lines. Results indicated that it significantly reduced cell viability in a dose-dependent manner, with IC50 values ranging from 10 to 30 µM depending on the cell type.
  • Inflammation Models: In animal models of inflammation, administration of the compound resulted in decreased levels of pro-inflammatory cytokines such as TNF-α and IL-6, indicating its potential as an anti-inflammatory agent .

Potential Therapeutic Applications

Given its biological activities, this compound holds promise for several therapeutic applications:

  • Anti-inflammatory Drugs: Its ability to inhibit iNOS suggests potential use in treating inflammatory diseases.
  • Anticancer Agents: The cytotoxic effects observed in vitro position this compound as a candidate for further development in cancer therapy.
  • Neurological Disorders: By modulating neurotransmitter receptor activity, it may be explored for conditions like depression or anxiety.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-(((2-methoxyethyl)amino)methyl)-N,N-dimethylaniline, and how can reaction conditions be standardized?

  • Methodological Answer : The synthesis typically involves reductive amination between N,N-dimethylaniline derivatives and 2-methoxyethylamine precursors. Key steps include:

  • Condensation : Reacting 4-formyl-N,N-dimethylaniline with 2-methoxyethylamine in a polar aprotic solvent (e.g., DMF or ethanol) under reflux.
  • Reduction : Using sodium cyanoborohydride (NaBH3CN) or hydrogenation (H2/Pd-C) to reduce the intermediate Schiff base .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization.
  • Standardization : Monitor reaction progress via TLC (Rf ~0.3–0.5 in ethyl acetate/hexane 1:1) and optimize pH (6–7) to minimize side products like over-alkylation .

Q. Which analytical techniques are critical for characterizing this compound?

  • Methodological Answer : Essential techniques include:

  • NMR Spectroscopy : 1H NMR (δ 2.8–3.2 ppm for N(CH3)2, δ 3.4–3.6 ppm for OCH2CH2) and 13C NMR to confirm substituent positions .
  • Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular ion [M+H]+ (expected m/z ~265.2).
  • HPLC-PDA : Purity assessment (C18 column, acetonitrile/water mobile phase) with UV detection at λmax ~254 nm .

Q. How can researchers assess the compound’s stability under varying storage conditions?

  • Methodological Answer :

  • Accelerated Stability Studies : Expose the compound to stress conditions (40°C/75% RH, light exposure) for 4–8 weeks.
  • Analysis : Monitor degradation via HPLC (peak area reduction) and TLC (new spots).
  • Storage Recommendations : Store in amber vials at -20°C under inert gas (N2/Ar) to prevent oxidation and hygroscopic degradation .

Advanced Research Questions

Q. What strategies are effective for resolving contradictions in reported biological activity data for this compound?

  • Methodological Answer :

  • Dose-Response Reproducibility : Replicate assays (e.g., enzyme inhibition, cytotoxicity) across multiple cell lines (e.g., HEK293, HepG2) with strict controls.
  • Metabolite Profiling : Use LC-MS/MS to identify active metabolites that may contribute to observed discrepancies.
  • Theoretical Alignment : Cross-validate results against computational models (e.g., molecular docking) to reconcile experimental and predicted activity .

Q. How can the environmental fate of this compound be evaluated in ecotoxicological studies?

  • Methodological Answer :

  • QSAR Modeling : Predict biodegradability and bioaccumulation using software like EPI Suite.
  • Experimental Testing :
  • Aerobic Degradation : Incubate with activated sludge (OECD 301D) and monitor via GC-MS.
  • Aquatic Toxicity : Perform Daphnia magna acute toxicity tests (EC50 determination) .
  • Field Studies : Track compound persistence in soil/water matrices using isotopic labeling (14C-tagged analogs) .

Q. What advanced mechanistic studies are recommended to elucidate its reaction pathways in catalytic systems?

  • Methodological Answer :

  • Kinetic Isotope Effects (KIE) : Compare reaction rates using deuterated substrates to identify rate-determining steps.
  • In Situ Spectroscopy : Employ FTIR or Raman spectroscopy to detect transient intermediates during catalysis.
  • Computational Modeling : DFT calculations (e.g., Gaussian 16) to map energy profiles and transition states .

Q. How can researchers design experiments to study its interactions with biological macromolecules?

  • Methodological Answer :

  • Surface Plasmon Resonance (SPR) : Measure binding kinetics with immobilized proteins (e.g., receptors, enzymes).
  • Fluorescence Quenching : Titrate the compound into protein solutions (e.g., BSA) and monitor tryptophan emission changes.
  • X-ray Crystallography : Co-crystallize with target proteins (e.g., cytochrome P450) to resolve binding modes .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.